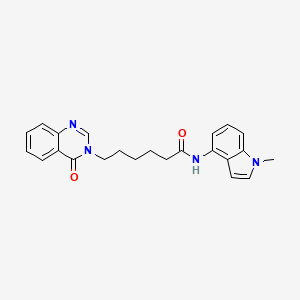

N-(1-methyl-1H-indol-4-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Description

N-(1-methyl-1H-indol-4-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic small molecule featuring a hybrid pharmacophore structure. The compound combines a 1-methylindole moiety linked via a hexanamide chain to a 4-oxoquinazolinone core. The indole group, substituted with a methyl group at the 1-position, enhances lipophilicity and may influence metabolic stability, while the quinazolinone scaffold is associated with diverse biological activities, including kinase and enzyme inhibition (e.g., soluble epoxide hydrolase [sEH]) .

Properties

Molecular Formula |

C23H24N4O2 |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

N-(1-methylindol-4-yl)-6-(4-oxoquinazolin-3-yl)hexanamide |

InChI |

InChI=1S/C23H24N4O2/c1-26-15-13-17-20(10-7-11-21(17)26)25-22(28)12-3-2-6-14-27-16-24-19-9-5-4-8-18(19)23(27)29/h4-5,7-11,13,15-16H,2-3,6,12,14H2,1H3,(H,25,28) |

InChI Key |

ODJSBFRKKBZMCB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)NC(=O)CCCCCN3C=NC4=CC=CC=C4C3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-indol-4-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves multi-step organic reactions. A possible synthetic route might include:

Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

Formation of the Quinazolinone Moiety: The quinazolinone ring can be synthesized from anthranilic acid derivatives through cyclization reactions.

Coupling Reaction: The indole and quinazolinone moieties can be coupled through a suitable linker, such as a hexanamide chain, using amide bond formation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-indol-4-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at reactive sites on the indole or quinazolinone rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe to study biological processes involving indole and quinazolinone derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-indol-4-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide would depend on its specific interactions with molecular targets. These could include:

Molecular Targets: Enzymes, receptors, or other proteins that interact with the compound.

Pathways Involved: Signal transduction pathways, metabolic pathways, or other biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A comparative analysis of N-(1-methyl-1H-indol-4-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide and related quinazolinone derivatives reveals critical structural and functional distinctions (Table 1).

Substituent Effects

- Indole vs. Heteroaromatic Groups: The target compound’s 1-methylindole group contrasts with ’s dihydrobenzodioxin and bromopyridine substituents. Methylation at the indole’s 1-position likely improves metabolic stability compared to unmethylated analogs (e.g., ’s indol-5-yl derivative) .

- Positional Isomerism : The target’s indol-4-yl substitution differs from ’s indol-5-yl analog. This positional shift may reorient the molecule in enzyme active sites, affecting potency.

Chain Length and Flexibility

- Hexanamide vs. Shorter/Longer Chains : The target’s hexanamide chain is intermediate in length compared to pentanamide (C5) and heptanamide (C7) analogs in . Longer chains (e.g., heptanamide) may reduce solubility but increase flexibility, whereas shorter chains (e.g., pentanamide) could limit optimal binding geometry .

Biological Activity

N-(1-methyl-1H-indol-4-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic compound that integrates indole and quinazoline moieties, suggesting potential for diverse biological interactions. This article reviews its biological activity, focusing on anti-cancer and anti-inflammatory properties, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 346.4 g/mol. Its structure features an indole ring substituted at the 1-position with a methyl group, linked to a hexanamide chain connected to a 4-oxoquinazoline structure. This unique configuration may lead to synergistic effects in biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H22N4O2 |

| Molecular Weight | 346.4 g/mol |

| Structure Features | Indole and quinazoline moieties |

Anti-Cancer Properties

Preliminary studies indicate that this compound exhibits significant anti-cancer activity. Compounds with similar structural features have been reported to inhibit cancer cell proliferation effectively. For instance, compounds derived from the indole and quinazoline families have shown promising results in various cancer models.

Case Study 1: Inhibition of Cancer Cell Lines

In vitro studies have demonstrated that the compound significantly inhibits the growth of several cancer cell lines, including SW480 (colon cancer) and HCT116 (colorectal cancer). The half-maximal inhibitory concentration (IC50) values ranged from 0.12 µM to 2 µM, indicating potent anti-cancer activity compared to standard treatments like 5-FU.

| Cell Line | IC50 (µM) |

|---|---|

| SW480 | 2 |

| HCT116 | 0.12 |

Anti-Inflammatory Properties

The compound also shows potential as an anti-inflammatory agent. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. The dual functionality of the indole and quinazoline structures may enhance its efficacy in reducing inflammation.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in apoptosis and cell proliferation.

Potential Interaction Studies:

- Wnt/β-catenin Pathway : Similar compounds have been shown to inhibit Wnt-dependent transcription.

- Caspase Activation : The compound may activate caspases, leading to apoptosis in cancer cells.

Synthesis

The synthesis of this compound involves several steps, including:

- Formation of the indole derivative.

- Coupling with a quinazoline precursor.

- Amide bond formation with hexanoic acid derivatives.

This multi-step synthesis allows for modifications that could enhance biological activity or selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.